molecular formula C21H38O4 B1665640 PGF2alpha methyl ether CAS No. 143656-18-2

PGF2alpha methyl ether

Cat. No. B1665640
M. Wt: 354.5 g/mol
InChI Key: VWEVSUSNDAHANL-GPPPFWBLSA-N
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Description

PGF2alpha methyl ether, also known as 1-methoxy-9S,11R,15S-trihydroxy-5Z,13E-prostadiene , is a type of aliphatic alcohol . It is used for the prevention of postpartum hemorrhage .


Synthesis Analysis

Prostaglandin F2α (PGF2α), from which PGF2alpha methyl ether is derived, is produced through a two-step enzymatic process involving cyclooxygenase (COX) on arachidonic acid . PGF2α can also be formed from other prostaglandins such as PGE2 through 9-keto reductases and PGD2 through 11-keto reductases .


Molecular Structure Analysis

PGF2alpha methyl ether has a molecular formula of C21H38O4 . It contains 62 bonds in total, including 26 non-H bonds, 3 multiple bonds, 13 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 3 hydroxyl groups, 2 secondary alcohols, and 1 aliphatic ether .


Chemical Reactions Analysis

Ethers, including PGF2alpha methyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by strong acids . Aqueous solutions of HBr or HI (but not HCl) tend to cleave ethers into alcohol and an alkyl halide product by either an SN2 or SN1 mechanism .


Physical And Chemical Properties Analysis

PGF2alpha methyl ether has a net charge of 0, an average mass of 354.525, and a mono-isotopic mass of 354.27701 .

Scientific Research Applications

Bronchopulmonary Pharmacology

  • PGF2alpha methyl ether has been studied for its bronchopulmonary effects, such as alterations in pulmonary airway resistance and lung compliance. These studies have highlighted its potent bronchoconstrictor activities, which are mediated through a cholinergic component (Wasserman, 1976).

Gastrointestinal Fluid Analysis

  • The compound has been analyzed in gastrointestinal fluids using radioimmunological determinations and gas chromatography mass spectrometry. This research aims to understand its concentration and role in various gastrointestinal conditions (Bukhave et al., 1983).

Neurological Studies

  • PGF2alpha methyl ether has been included in studies analyzing its presence in cerebrospinal fluid, particularly in relation to conditions like meningitis. These studies utilize advanced analytical methods like gas chromatography-mass spectrometry (Obata et al., 1999).

Metabolic Research

  • Investigations into the metabolism of PGF2alpha methyl ether have been conducted, focusing on its transformation and degradation pathways. These studies have utilized high-performance liquid chromatography for sensitive determination of the compound (Li, 1997).

Free Radical-Catalyzed Lipid Peroxidation

  • PGF2alpha methyl ether has been analyzed as a marker of lipid peroxidation, particularly in the context of oxidative stress and its potential physiological impacts (Bachi et al., 1996).

Reproductive Health

  • The compound has been used in studies investigating its effectiveness in terminating early gestation, with a focus on its application as a vaginal suppository (Bygdeman et al., 1976).

Analytical Chemistry

  • The stability and analytical characterization of PGF2alpha methyl ether and its derivatives have been explored. This research provides essential insights into the chemical nature and stability of these compounds during various extraction and purification processes (Pace-Asciak & Carrara, 1978).

properties

IUPAC Name

(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(Z)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-3-4-8-11-17(22)13-14-19-18(20(23)16-21(19)24)12-9-6-5-7-10-15-25-2/h6,9,13-14,17-24H,3-5,7-8,10-12,15-16H2,1-2H3/b9-6-,14-13+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEVSUSNDAHANL-GPPPFWBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCOC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCOC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PGF2alpha methyl ether

CAS RN

143656-18-2
Record name AGN-191129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143656182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-191129
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK1168QB5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Andersen, HI Assaad, G Lin, J Wang… - … in bioscience (Elite …, 2015 - ncbi.nlm.nih.gov
… In the liver, fish fed the arginine supplemented diet had higher concentrations of biliverdin, PGF2alpha methyl ether, selenocysteine, two different monoacylglycerols, oxidized …
Number of citations: 10 www.ncbi.nlm.nih.gov
JM Díaz Díaz - 2021 - repositorio.uniandes.edu.co
Las orugas del género Lonomia (familia Saturniidae) poseen espinas llenas de veneno capaz de producir un síndrome hemorrágico en humanos que puede conducir a insuficiencia …
Number of citations: 2 repositorio.uniandes.edu.co

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